molecular formula C5H7ClN2 B12222235 1-(Chloromethyl)-3-methyl-1H-pyrazole

1-(Chloromethyl)-3-methyl-1H-pyrazole

Cat. No.: B12222235
M. Wt: 130.57 g/mol
InChI Key: PACYZGOFAIRWBQ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-methylpyrazole is a heterocyclic organic compound with a pyrazole ring substituted with a chloromethyl group at the 1-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Chloromethyl)-3-methylpyrazole can be synthesized through several methods. One common approach involves the reaction of 3-methylpyrazole with formaldehyde and hydrochloric acid, leading to the formation of the chloromethyl group at the 1-position. The reaction typically requires acidic conditions and a catalyst such as zinc chloride to facilitate the chloromethylation process .

Industrial Production Methods

Industrial production of 1-(chloromethyl)-3-methylpyrazole often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-3-methylpyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole derivatives with different functional groups.

    Cyclization Reactions: The chloromethyl group can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, often under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Cyclization: Catalysts like Lewis acids or bases can facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups depending on the reagents used

Scientific Research Applications

1-(Chloromethyl)-3-methylpyrazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-3-methylpyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The chloromethyl group can act as an electrophile, facilitating covalent binding to nucleophilic sites on target molecules. This interaction can result in inhibition or activation of specific pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

1-(Chloromethyl)-3-methylpyrazole can be compared with other similar compounds, such as:

    1-(Chloromethyl)-3-phenylpyrazole: This compound has a phenyl group instead of a methyl group at the 3-position, which can influence its chemical reactivity and biological activity.

    1-(Bromomethyl)-3-methylpyrazole: The bromomethyl group can exhibit different reactivity compared to the chloromethyl group, affecting the compound’s properties.

    3-Methylpyrazole: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.

The uniqueness of 1-(chloromethyl)-3-methylpyrazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H7ClN2

Molecular Weight

130.57 g/mol

IUPAC Name

1-(chloromethyl)-3-methylpyrazole

InChI

InChI=1S/C5H7ClN2/c1-5-2-3-8(4-6)7-5/h2-3H,4H2,1H3

InChI Key

PACYZGOFAIRWBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CCl

Origin of Product

United States

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